3-iodo-N-(thiophen-2-ylmethyl)benzamide
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Overview
Description
3-iodo-N-(thiophen-2-ylmethyl)benzamide is an organic compound that features an iodine atom, a thiophene ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-N-(thiophen-2-ylmethyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an amine under dehydrating conditions.
Introduction of the Iodine Atom: The iodine atom is introduced via an iodination reaction, often using iodine or an iodine-containing reagent.
Attachment of the Thiophene Ring: The thiophene ring is attached through a nucleophilic substitution reaction, where a thiophen-2-ylmethyl group is introduced to the benzamide core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-iodo-N-(thiophen-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the iodine atom or reduce other functional groups within the molecule.
Substitution: The iodine atom can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like amines, thiols, and halides can be used under conditions such as reflux or microwave irradiation.
Major Products Formed
Oxidation Products: Depending on the oxidizing agent, products may include carboxylic acids, ketones, or aldehydes.
Reduction Products: Reduced forms of the compound, such as deiodinated derivatives.
Substitution Products: New compounds with different functional groups replacing the iodine atom.
Scientific Research Applications
3-iodo-N-(thiophen-2-ylmethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structural properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study protein-ligand interactions and other biological processes.
Mechanism of Action
The mechanism of action of 3-iodo-N-(thiophen-2-ylmethyl)benzamide depends on its specific application:
Molecular Targets: In medicinal chemistry, it may target enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The compound may interact with signaling pathways, influencing cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Similar Compounds
3-iodo-N-(thiophen-2-ylmethyl)pyridin-2-amine: Similar structure but with a pyridine ring instead of a benzamide group.
3-iodo-N-(thiophen-2-ylmethyl)aniline: Similar structure but with an aniline group instead of a benzamide group.
Uniqueness
3-iodo-N-(thiophen-2-ylmethyl)benzamide is unique due to its combination of an iodine atom, a thiophene ring, and a benzamide group, which imparts specific chemical and physical properties that are valuable in various research and industrial applications.
Properties
IUPAC Name |
3-iodo-N-(thiophen-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10INOS/c13-10-4-1-3-9(7-10)12(15)14-8-11-5-2-6-16-11/h1-7H,8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCKHLDRXFKQHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10INOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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